N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H15F2N5O3S and its molecular weight is 479.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the primary applications of thieno[2,3-d]pyrimidine derivatives is their potent antimicrobial activity. For instance, novel thienopyrimidine linked rhodanine derivatives have demonstrated significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations indicating strong antibacterial activity comparable to standard antibiotics like Gentamicin. These compounds have shown promising results in combating fungal infections as well, exhibiting better antifungal potency against fungi like A. flavus, A. niger, P. marneffei, and C. albicans when compared with Fluconazole (Kerru et al., 2019).
Antioxidant Activity
Thieno[2,3-d]pyrimidine derivatives have also been researched for their antioxidant properties. A study on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives showcased significant radical scavenging activities in various antioxidant assays. The presence of electron-donating substituents on the thienopyrimidine ring enhances their activity, suggesting their potential as effective antioxidants in biological systems (Kotaiah et al., 2012).
Antitumor Activity
Another significant area of research involves the evaluation of thieno[2,3-d]pyrimidine derivatives for antitumor activity. A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against the human breast adenocarcinoma cell line MCF7, with some derivatives displaying mild to moderate activity compared to doxorubicin, a reference antitumor agent. Among the series, specific compounds showed notable antitumor efficacy, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in cancer research (El-Morsy et al., 2017).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5O3S/c1-12-18-22(34-19(12)21-28-20(29-33-21)13-5-3-2-4-6-13)26-11-30(23(18)32)10-17(31)27-16-8-7-14(24)9-15(16)25/h2-9,11H,10H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLAIVOEOTMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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